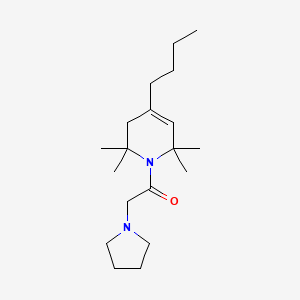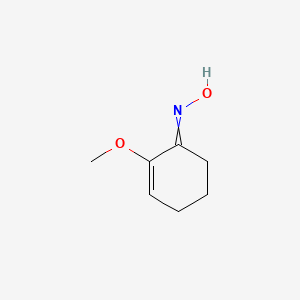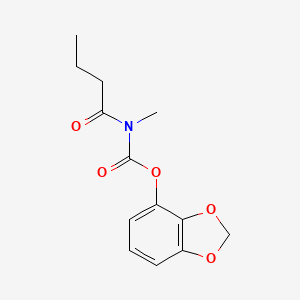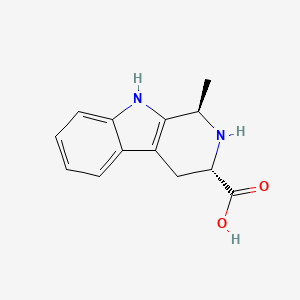
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-B)indole-3-carboxylic acid, trans-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, (1R,3S)- is a complex organic compound with a molecular formula of C₁₃H₁₄N₂O₂ . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, (1R,3S)- typically involves the Fischer indole synthesis. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole structure . The reaction conditions often include refluxing in acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, (1R,3S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, (1R,3S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, (1R,3S)- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit protein disulfide isomerase (PDI), which plays a role in protein folding and cell signaling . This inhibition can prevent apoptosis induced by misfolded proteins, offering potential therapeutic benefits in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
PDI Inhibitor 16F16: A derivative of the compound with additional functional groups, used specifically for inhibiting protein disulfide isomerase.
Uniqueness
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, (1R,3S)- is unique due to its specific stereochemistry and its broad range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
42438-72-2 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)/t7-,11+/m1/s1 |
InChI Key |
ZUPHXNBLQCSEIA-HQJQHLMTSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C[C@H](N1)C(=O)O)C3=CC=CC=C3N2 |
Canonical SMILES |
CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


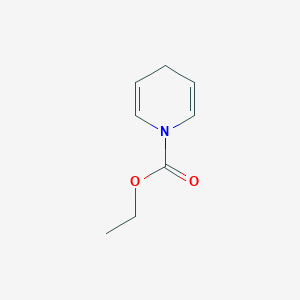
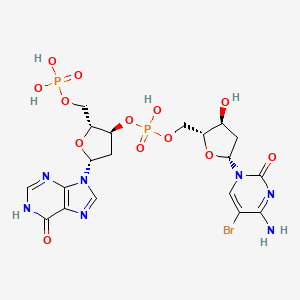
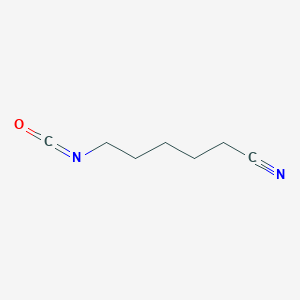
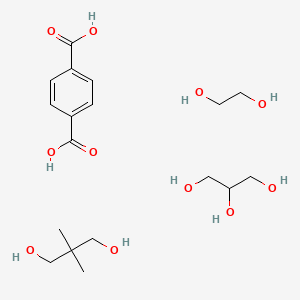
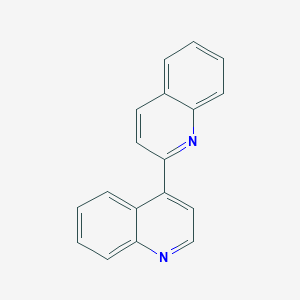
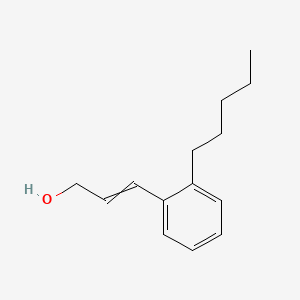
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
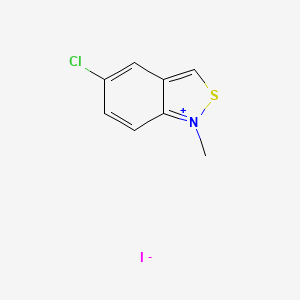
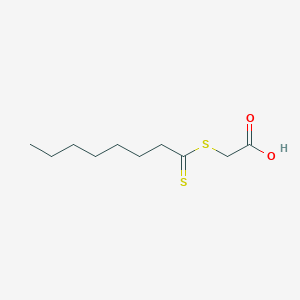
![15,15'-(Butane-1,4-diyl)bis(7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane)](/img/structure/B14653817.png)
